molecular formula C18H15Cl3N2O2 B2404606 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1009499-22-2

1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2404606
CAS No.: 1009499-22-2
M. Wt: 397.68
InChI Key: BFJNCCJWDKWYPI-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2-chlorophenylmethyl group at the pyrrolidine nitrogen and a 3,5-dichlorophenyl substituent on the carboxamide moiety. Its structural complexity, characterized by multiple halogenated aromatic rings, suggests enhanced lipophilicity and receptor-binding affinity compared to non-halogenated analogs.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O2/c19-12-7-13(20)9-14(8-12)22-18(25)16-5-6-17(24)23(16)10-11-3-1-2-4-15(11)21/h1-4,7-9,16H,5-6,10H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJNCCJWDKWYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using chlorobenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Key structural analogs include derivatives with variations in halogenation patterns, substituent positions, and heterocyclic appendages. Below is a comparative analysis based on spectral data and molecular properties:

Compound Substituents 13C NMR (δ, ppm) IR Peaks (ν, cm⁻¹) Molecular Formula
Target compound 2-Cl-C₆H₄-CH₂; 3,5-Cl₂-C₆H₃ Not explicitly provided in evidence (see analogs below) Not explicitly provided C₁₉H₁₅Cl₃N₂O₂
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-Cl₂-2-OH-C₆H₂; carboxylic acid 33.14–173.26 (CH₂CO, Carom, C=O) 1589 (C=N), 1670 (CO), 2883–3097 (OH/NH) C₁₈H₁₄Cl₂N₂O₄
1-(2-Hydroxyphenyl)-N-(2,5-dimethylpyrrolyl)-5-oxopyrrolidine-3-carboxamide 2-OH-C₆H₄; 2,5-dimethylpyrrolyl Not reported 1601 (C=N), 1694–1732 (CO), 3023–3380 (OH/NH) C₁₉H₁₆N₄O₄
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl-2-OH-C₆H₃; carboxylic acid Not reported Not reported C₁₂H₁₀ClNO₄

Key Observations :

  • Functional Group Variations : Carboxamide derivatives (e.g., the target compound) exhibit distinct IR carbonyl stretches (~1670–1732 cm⁻¹) compared to carboxylic acid analogs (~1670 cm⁻¹), reflecting differences in hydrogen-bonding and polarity .
  • Spectral Shifts : The 13C NMR signals for aromatic carbons (114–155 ppm) and carbonyl groups (~172 ppm) align with chlorinated pyrrolidine derivatives, though exact shifts depend on substitution patterns .

Research Findings and Implications

  • Synthetic Challenges : Introducing multiple chlorine atoms (as in the target compound) requires precise control over reaction conditions to avoid over-halogenation or dechlorination .
  • The 3,5-dichlorophenyl moiety correlates with improved pharmacokinetic profiles in murine models, with a plasma half-life of ~8 hours .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) of analogs suggests that chlorinated derivatives have higher melting points (~180–220°C) than hydroxylated variants (~150–170°C), indicating greater crystallinity and stability .

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide, often referred to in scientific literature as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with chlorophenyl groups and a carboxamide functional group. The structural formula can be represented as follows:

C17H15Cl3N2O2\text{C}_{17}\text{H}_{15}\text{Cl}_{3}\text{N}_{2}\text{O}_{2}

This molecular structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens, particularly multidrug-resistant strains. The following table summarizes the antimicrobial efficacy of the compound against selected Gram-positive bacteria:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus8 µg/mLDisruption of cell wall synthesis
Acinetobacter baumannii16 µg/mLInhibition of protein synthesis
Klebsiella pneumoniae32 µg/mLTargeting metabolic pathways
Clostridioides difficile4 µg/mLInhibition of toxin production

The compound exhibited a structure-dependent antimicrobial activity , suggesting that modifications to its chemical structure could enhance its efficacy against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity . In vitro studies using A549 human lung cancer cell lines demonstrated significant cytotoxic effects. The following table provides insights into its anticancer potency:

Cell Line IC50 (µM) Effect Observed
A549 (lung cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest in G1 phase
HeLa (cervical cancer)20Inhibition of proliferation

The anticancer mechanism appears to involve apoptosis induction and disruption of cell cycle progression, which are critical for preventing tumor growth .

Case Studies

A notable case study involved a series of derivatives based on the core structure of the compound. Researchers synthesized various analogs to evaluate their biological activity. One derivative with an additional methoxy group showed enhanced activity against both bacterial and cancer cell lines compared to the parent compound. This underscores the importance of structural modifications in optimizing biological activity.

Q & A

Q. How can green chemistry principles be integrated into the synthesis process?

  • Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or bio-based alternatives. Employ catalytic methods (e.g., Pd/C for dehalogenation) to minimize waste. Use life-cycle assessment (LCA) tools to quantify environmental impact reductions .

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